molecular formula C16H24N4O4S B11109833 N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide (non-preferred name)

N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide (non-preferred name)

Cat. No.: B11109833
M. Wt: 368.5 g/mol
InChI Key: FLPNCJAEQAXUFO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinylidene group, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with a suitable acylating agent to form an intermediate hydrazone. This intermediate is then reacted with a piperidinylidene derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in new compounds with different functional groups.

Scientific Research Applications

N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H24N4O4S

Molecular Weight

368.5 g/mol

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C16H24N4O4S/c1-19-10-8-13(9-11-19)17-18-16(21)12-20(25(3,22)23)14-4-6-15(24-2)7-5-14/h4-7H,8-12H2,1-3H3,(H,18,21)

InChI Key

FLPNCJAEQAXUFO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=NNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C)CC1

Origin of Product

United States

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